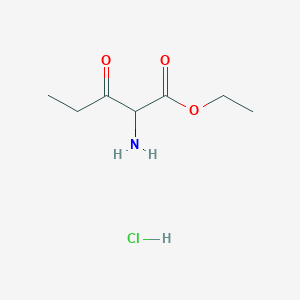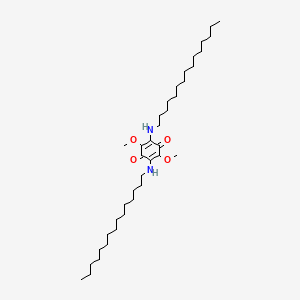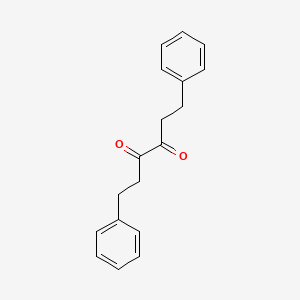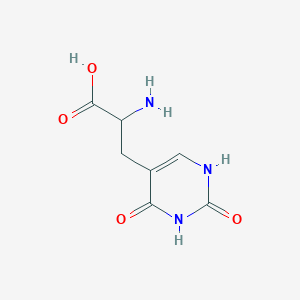
6-Bromo-4-hydroxy-3-(2-phenylethyl)naphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-4-hydroxy-3-phenethyl-naphthalene-1,2-dione is an organic compound with a complex structure that includes a bromine atom, a hydroxyl group, and a phenethyl group attached to a naphthalene-1,2-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-hydroxy-3-phenethyl-naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the bromination of 4-hydroxy-3-phenethyl-naphthalene-1,2-dione using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-4-hydroxy-3-phenethyl-naphthalene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the naphthalene-1,2-dione core can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Applications De Recherche Scientifique
6-bromo-4-hydroxy-3-phenethyl-naphthalene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-bromo-4-hydroxy-3-phenethyl-naphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxy-3-phenethyl-naphthalene-1,2-dione: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
6-chloro-4-hydroxy-3-phenethyl-naphthalene-1,2-dione: Similar structure but with a chlorine atom instead of bromine, which may affect its properties.
Uniqueness
6-bromo-4-hydroxy-3-phenethyl-naphthalene-1,2-dione is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound versatile for different applications.
Propriétés
Numéro CAS |
7475-41-4 |
|---|---|
Formule moléculaire |
C18H13BrO3 |
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
6-bromo-4-hydroxy-3-(2-phenylethyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C18H13BrO3/c19-12-7-9-13-15(10-12)16(20)14(18(22)17(13)21)8-6-11-4-2-1-3-5-11/h1-5,7,9-10,20H,6,8H2 |
Clé InChI |
SCNDDVOLVVNILU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC2=C(C3=C(C=CC(=C3)Br)C(=O)C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane](/img/structure/B13993801.png)

![Tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13993810.png)



